molecular formula C5H9NO B1294592 3-Methylpyrrolidin-2-one CAS No. 2555-05-7

3-Methylpyrrolidin-2-one

Cat. No.: B1294592
CAS No.: 2555-05-7
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-2-one is a five-membered lactam with the molecular formula C5H9NO. It is a versatile compound widely used in various fields due to its unique chemical properties. This compound is known for its high solubility in water and organic solvents, making it an excellent solvent and reagent in chemical reactions .

Safety and Hazards

3-Methyl-2-pyrrolidinone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is considered a reproductive toxin and may damage the unborn child .

Future Directions

Given the wide range of biological activities exhibited by pyrrolidin-2-ones, there is significant interest in the development of new compounds based on this scaffold . The synthesis of new optically active 2-pyrrolidinones has also been reported, opening up new possibilities for future studies .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a solvent that can dissolve a wide range of organic and inorganic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Methyl-2-pyrrolidinone has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of 3-Methyl-2-pyrrolidinone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-pyrrolidinone can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 3-Methyl-2-pyrrolidinone exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 3-Methyl-2-pyrrolidinone can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-pyrrolidinone can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 3-Methyl-2-pyrrolidinone has been shown to affect cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-pyrrolidinone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Methyl-2-pyrrolidinone have been associated with changes in body weight, liver weight, and neurotoxicity in animal studies. These effects are often dose-dependent and can provide insights into the compound’s safety and potential therapeutic applications .

Metabolic Pathways

3-Methyl-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Methyl-2-pyrrolidinone, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, 3-Methyl-2-pyrrolidinone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 3-Methyl-2-pyrrolidinone can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Methyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Methyl-2-pyrrolidinone can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of this compound . Another method includes the partial hydrogenation of N-methylsuccinimide .

Industrial Production Methods: Industrially, this compound is produced by treating gamma-butyrolactone with methylamine under controlled conditions. This process is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cyclization reactions to form different heterocyclic compounds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and other heterocyclic compounds .

Comparison with Similar Compounds

  • N-Methyl-2-pyrrolidone
  • 2-Pyrrolidinone
  • N-Methyl-α-pyrrolidinone

Comparison: 3-Methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidone, it has different solubility and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWQPKHSMJWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948446
Record name 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-05-7
Record name 3-Methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2555-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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